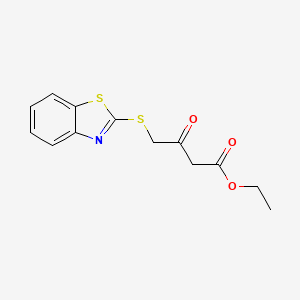
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate, also known as ethyl 4-benzothiazolylsulfanyl-3-oxobutanoate or EBTB, is an organosulfur compound that has been widely studied for its various applications in the scientific and medical fields. It is a colorless solid that is soluble in water, ethanol, and acetone. This compound has a wide range of potential applications, ranging from its use as a pharmaceutical drug to its use as a laboratory reagent.
Applications De Recherche Scientifique
Pharmaceutical Research
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate: is a compound that can be utilized in the development of new pharmaceutical drugs. Its structure is similar to that of other thiazole derivatives which have been found to possess a wide range of biological activities. For instance, thiazole derivatives are known for their antimicrobial properties, such as sulfathiazole, and antiretroviral activities, like ritonavir . This compound could potentially be modified to enhance these properties or discover new pharmacological activities.
Anticancer Agents
Thiazole compounds have been identified as potential anticancer agents. The presence of the benzothiazol moiety in Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate suggests that it could be synthesized into compounds like tiazofurin, which has shown promise in cancer treatment . Research into this application could lead to the development of novel anticancer drugs.
Agrochemical Development
Thiazoles are also significant in the agrochemical industry. They are used in the synthesis of compounds with herbicidal and fungicidal properties. The subject compound could be explored for its potential use in creating new agrochemicals that help protect crops from pests and diseases .
Material Science
In material science, thiazole derivatives are used as photovoltaic materials, semiconductors, and in the creation of liquid crystalsEthyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate could be investigated for its electrical conductivity properties and its potential use in electronic devices .
Antioxidant Properties
Research has indicated that thiazole derivatives can exhibit potent antioxidant activities. This compound could be synthesized into new molecules that help in combating oxidative stress, which is a factor in many chronic diseases .
Anti-Inflammatory and Analgesic Applications
Due to the anti-inflammatory properties of thiazole derivatives, there is potential for Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate to be used in the development of new anti-inflammatory and analgesic medications .
Neuroprotective Agents
Some thiazole derivatives have shown neuroprotective effects. This compound could be part of research aimed at finding treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Sensory Applications
Thiazoles are known to be used in the development of sensory materials. They can be incorporated into systems that detect environmental changes or chemical presence. The compound could be valuable in creating new sensors with improved sensitivity and selectivity .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to inhibition of the target’s activity . The interaction with these targets results in changes that can lead to the therapeutic effects of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting they may affect the biochemical pathways involved in the growth and replication of this bacterium .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis , suggesting that they may have antimicrobial effects at the molecular and cellular level.
Propriétés
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMHXDBLVJYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)

![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2880369.png)
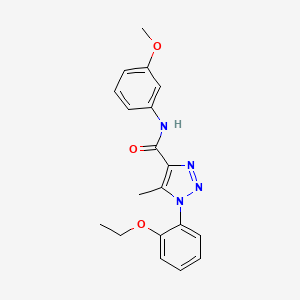
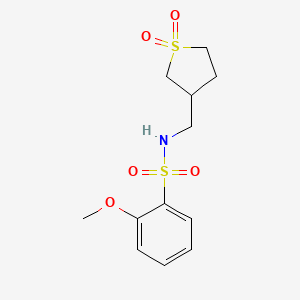
![8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one](/img/structure/B2880375.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide](/img/structure/B2880376.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2880378.png)
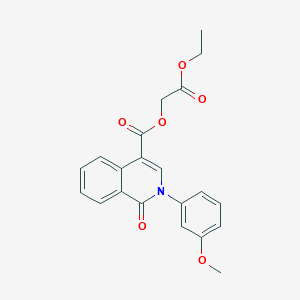
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2880380.png)
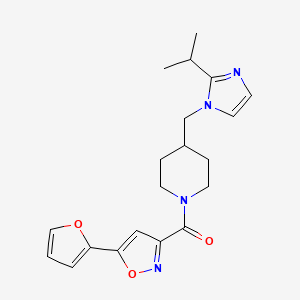
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2880382.png)